CGP71683 hydrochloride
Description
Overview of Neuropeptide Y Peptide Family
The Neuropeptide Y family of peptides in mammals consists of three structurally related, 36-amino acid peptides: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.govmdpi.com These peptides are characterized by a distinctive hairpin-like structure known as the "PP-fold". guidetopharmacology.org
Neuropeptide Y (NPY) is one of the most abundant neuropeptides in the mammalian brain and is also found in the peripheral nervous system, particularly in sympathetic neurons. wikipedia.orgkenhub.commdpi.com It is a potent stimulator of food intake and has been implicated in a wide array of functions, including stress response, anxiety regulation, circadian rhythms, and cardiovascular control. wikipedia.orgkenhub.comnih.gov
Peptide YY (PYY) is primarily synthesized by endocrine cells in the distal gastrointestinal tract. nih.govguidetopharmacology.org It is released in response to food ingestion and is known to slow gastrointestinal transit and inhibit appetite, acting as a satiety signal. nih.govguidetopharmacology.org
Pancreatic Polypeptide (PP) is secreted by the endocrine pancreas and is also involved in the regulation of appetite and satiety through the gut-brain axis. mdpi.com
These endogenous peptides serve as the natural ligands for the various NPY receptors, activating them with differing degrees of affinity and potency to orchestrate their diverse physiological effects. mdpi.com
Neuropeptide Y Receptor Subtypes and Their Characterization
The biological actions of the NPY peptide family are mediated by a group of G protein-coupled receptors (GPCRs). frontiersin.orgfrontiersin.org In humans, four of these receptor subtypes are functional: Y1, Y2, Y4, and Y5. frontiersin.org These receptors typically couple to Gi or G0 proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. frontiersin.org
The characterization of these receptor subtypes has relied on pharmacological studies using native peptides and their fragments, as well as the development of selective synthetic agonists and antagonists. frontiersin.orgnih.gov The Y1 and Y2 receptors were the first to be distinguished based on their differential sensitivity to C-terminal fragments of NPY, such as NPY 13-36. nih.gov The development of highly selective, non-peptide antagonists has been crucial for isolating the specific functions of each receptor subtype.
A prime example of such a tool is CGP 71683 hydrochloride . This compound is a potent and extremely selective antagonist for the NPY Y5 receptor. Research has demonstrated its high affinity for the Y5 receptor subtype while showing significantly lower affinity for Y1, Y2, and Y4 receptors. caymanchem.comjci.org This selectivity makes CGP 71683 hydrochloride an invaluable tool for differentiating the physiological roles of the Y5 receptor from those of other NPY receptors.
Table 1: Overview of Human Neuropeptide Y Receptor Subtypes
| Receptor | Primary Endogenous Ligands | Key Functions |
| Y1 | NPY, PYY | Stimulation of feeding, anxiety regulation, vasoconstriction wikipedia.orgnih.govnih.gov |
| Y2 | NPY, PYY, PYY3-36 | Appetite inhibition (satiety), presynaptic inhibition of neurotransmitter release guidetopharmacology.orgwikipedia.org |
| Y4 | PP | Satiety and appetite control mdpi.comfrontiersin.org |
| Y5 | NPY, PYY | Stimulation of feeding wikipedia.orgnih.gov |
Physiological Significance and Distribution of NPY Receptors
NPY receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, reflecting the system's broad physiological influence. nih.govmedchemexpress.com
Central Nervous System: NPY receptors are abundant in brain regions critical for regulating energy homeostasis, mood, and stress. The hypothalamus, a key area for appetite control, expresses high levels of NPY and its receptors, particularly Y1 and Y5. wikipedia.orgmdpi.comnih.gov The amygdala and hippocampus, regions associated with anxiety and emotional processing, also show significant NPY receptor expression. wikipedia.orgnih.gov Specifically, Y5 receptors are found in the hippocampus and hypothalamus and have been strongly implicated in the stimulation of food intake. frontiersin.org
Peripheral Nervous System: In the periphery, NPY receptors are notably present in the sympathetic nervous system, where they contribute to cardiovascular functions like vasoconstriction. nih.govembopress.org
Other Tissues: Receptors are also found in the gastrointestinal tract, adipose tissue, pancreas, and blood vessels, where they are involved in processes like digestion, fat storage, and blood pressure regulation. nih.govembopress.orgfrontiersin.org
The diverse roles of NPY, from increasing food intake to modulating anxiety, are mediated by these distinct receptor subtypes in different locations. nih.govpatsnap.com
Conceptual Framework for Neuropeptide Y Receptor Modulators in Research
The development of receptor-selective modulators, such as agonists and antagonists, is a cornerstone of pharmacological research. These tools allow scientists to probe the function of specific receptor subtypes, thereby untangling the complex actions of endogenous signaling molecules like NPY. nih.gov An antagonist, by blocking the action of the native peptide at a specific receptor, can help reveal the physiological processes governed by that receptor.
CGP 71683 hydrochloride serves as a quintessential example of a selective antagonist used in research to clarify the role of the NPY Y5 receptor. Before the availability of such selective tools, it was challenging to determine whether the powerful appetite-stimulating effects of NPY were mediated by the Y1 receptor, the Y5 receptor, or both. nih.govresearchgate.net
By using CGP 71683 hydrochloride, researchers have been able to specifically block the Y5 receptor and observe the resulting effects. caymanchem.comjci.org Studies have shown that administration of CGP 71683 hydrochloride can inhibit the increase in food intake induced by NPY in animal models. caymanchem.comjci.org This provides strong evidence that the Y5 receptor is a key mediator of NPY's orexigenic (appetite-stimulating) effects. jci.orgnih.gov The compound has been used to demonstrate the Y5 receptor's role in the feeding responses of animals under various conditions, including fasting and in models of diabetes. jci.org The utility of this compound has been pivotal, although some studies suggest its effects might not be solely mediated through the Y5 receptor, highlighting the complexity of neuropharmacological research. ispub.com
Table 2: Research Findings on CGP 71683 Hydrochloride Selectivity
This table presents the inhibitory constants (IC50 or Ki) of CGP 71683 hydrochloride at different cloned rat NPY receptor subtypes, demonstrating its high selectivity for the Y5 receptor. Lower values indicate higher affinity.
| Receptor Subtype | IC50 / Ki (nM) | Reference |
| Y5 | 1.3 - 1.4 | medchemexpress.com |
| Y1 | >1000 - >4000 | ispub.commedchemexpress.com |
| Y2 | 200 - 7187 | medchemexpress.com |
| Y4 | 5637 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[[4-[[(4-aminoquinazolin-2-yl)amino]methyl]cyclohexyl]methyl]naphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S.ClH/c27-25-22-9-3-4-10-23(22)30-26(31-25)28-16-18-12-14-19(15-13-18)17-29-34(32,33)24-11-5-7-20-6-1-2-8-21(20)24;/h1-11,18-19,29H,12-17H2,(H3,27,28,30,31);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDKUNCSVFGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC2=NC3=CC=CC=C3C(=N2)N)CNS(=O)(=O)C4=CC=CC5=CC=CC=C54.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192322-50-2 | |
| Record name | CGP-71683A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192322502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-71683A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45B73P82A3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile of Cgp 71683 Hydrochloride
Neuropeptide Y Y5 Receptor Antagonism
The primary pharmacological action of CGP 71683 hydrochloride is its potent antagonism of the neuropeptide Y Y5 receptor.
CGP 71683 hydrochloride demonstrates a high binding affinity for the NPY Y5 receptor. biocrick.commedchemexpress.comtargetmol.comglpbio.com In studies using cloned rat NPY receptors, the compound exhibited an IC50 value of 1.4 nM for the Y5 receptor subtype. biocrick.comtocris.com Further research has established a Ki value of 1.3 nM for the Y5 receptor. biocrick.commedchemexpress.comtargetmol.comglpbio.com The affinity extends to the human Y5 receptor, with a reported IC50 of 2.9 nM. ispub.com
A defining characteristic of CGP 71683 hydrochloride is its remarkable selectivity for the Y5 receptor over other NPY receptor subtypes. biocrick.comtocris.com It displays more than 1,000-fold lower affinity for the cloned rat NPY Y1, Y2, and Y4 subtypes. biocrick.comjci.org This selectivity is quantified by its significantly higher IC50 values for these other receptors. tocris.com
Binding Affinity of CGP 71683 Hydrochloride at Rat NPY Receptors
| Receptor Subtype | IC50 (nM) | Ki (nM) | Selectivity vs. Y5 (fold) |
|---|---|---|---|
| NPY Y5 | 1.4 | 1.3 | - |
| NPY Y1 | 2765 | >4000 | >1975 |
| NPY Y2 | 7187 | 200 | >5133 |
| NPY Y4 | 5637 | N/A | >4026 |
Research identifies CGP 71683 hydrochloride as a competitive antagonist at the NPY Y5 receptor. biocrick.commedchemexpress.comispub.com In functional assays using cells transfected with the human NPY Y5 receptor, CGP 71683A (the active base form of the hydrochloride salt) demonstrated no intrinsic activity on its own. biocrick.comjci.org However, it effectively antagonized the intracellular calcium transients induced by NPY, which is a hallmark of competitive antagonism. biocrick.comispub.comjci.org
The pharmacological profile of CGP 71683 hydrochloride is marked by its highly differential activity across the NPY receptor family. biocrick.com While it potently blocks the Y5 receptor, its interaction with Y1, Y2, and Y4 receptors is significantly weaker. biocrick.commedchemexpress.comtargetmol.comglpbio.com Binding assays have shown its affinity for Y1, Y2, and Y4 receptors to be over 1,000-fold lower than for the Y5 receptor. biocrick.comjci.org Specifically, the IC50 values at cloned rat receptors were 2765 nM for Y1, 7187 nM for Y2, and 5637 nM for Y4, in stark contrast to the 1.4 nM for Y5. biocrick.comtocris.com Similarly, Ki values indicated no significant activity at the Y1 receptor (Ki >4000 nM) and low affinity for the Y2 receptor (Ki of 200 nM). medchemexpress.comglpbio.com
Competitive Antagonism Characteristics of CGP 71683 Hydrochloride
Off-Target Receptor Interactions
Despite its high selectivity within the NPY receptor family, CGP 71683 hydrochloride has been found to interact with other, unrelated neurotransmitter systems.
Studies have revealed that CGP 71683A possesses a surprisingly high affinity for muscarinic receptors in the rat brain, with a reported Ki of 2.7 nM. nih.gov This affinity is comparable to its high affinity for the primary NPY Y5 target. nih.gov
In addition to its muscarinic receptor affinity, CGP 71683A also demonstrates a high affinity for the serotonin (B10506) reuptake recognition site. nih.gov The Ki value for this interaction in the rat brain has been measured at 6.2 nM. nih.gov
Adrenergic Alpha-2 Receptor Affinity
While CGP 71683A is primarily characterized by its high affinity for the NPY Y5 receptor, broader pharmacological profiling has revealed its interaction with other receptors. mdpi.com Notably, it has been found to possess some affinity for α2-adrenergic receptors. mdpi.com The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that binds endogenous catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.org This receptor family is divided into three subtypes: α2A, α2B, and α2C, which are involved in various physiological processes, including the regulation of neurotransmitter release. wikipedia.orgnih.gov Although the affinity of CGP 71683A for α2-adrenergic receptors is considered lower than its affinity for the NPY Y5 receptor, this interaction is a critical consideration in research. mdpi.com
Implications of Multi-Target Activity in Research Interpretations
The discovery that CGP 71683A interacts with receptors other than the NPY Y5 receptor, such as the α2-adrenergic and muscarinic receptors, has significant implications for interpreting research findings. mdpi.comispub.com Initially, the compound was considered a highly selective tool to study the specific effects of NPY Y5 receptor blockade. mdpi.com However, its off-target activities mean that observed physiological effects, such as reduced food intake, may not be solely attributable to its action on the Y5 receptor. ispub.comresearchgate.net For instance, the anorectic effects of CGP 71683A were found to be similar in both wild-type and Y5 receptor-deficient mice, suggesting that its impact on appetite may be non-specific and related to its interaction with other receptors. ispub.com This multi-target profile necessitates careful consideration and the use of additional controls to accurately dissect the specific contributions of NPY Y5 receptor antagonism versus off-target effects in experimental outcomes. mdpi.comispub.com
Cellular Mechanisms of Action
The cellular actions of CGP 71683 hydrochloride are primarily understood through its antagonism of the NPY Y5 receptor, a G protein-coupled receptor (GPCR), and the subsequent modulation of intracellular signaling pathways. researchgate.netphysiology.org
Inhibition of NPY-Induced Intracellular Calcium Transients
In cellular models, CGP 71683A has been demonstrated to be an antagonist of the NPY Y5 receptor by inhibiting NPY-induced intracellular calcium (Ca2+) transients. researchgate.netispub.comjci.org Specifically, in LMTK cells transfected with the human NPY Y5 receptor, CGP 71683A on its own did not stimulate any cellular activity but effectively blocked the rise in intracellular calcium that is normally triggered by NPY. researchgate.netjci.org This inhibitory effect was dose-dependent and selective, as it did not affect calcium transients induced by other stimuli, such as thrombin. jci.org This action is a key indicator of its antagonistic properties at the Y5 receptor.
Modulation of G-Protein Coupled Receptor Signaling Pathways
As an antagonist of the NPY Y5 receptor, a G protein-coupled receptor (GPCR), CGP 71683 modulates the signaling pathways typically activated by NPY. physiology.orgnih.gov GPCRs, upon activation by an agonist, interact with intracellular G proteins, leading to a cascade of downstream events. frontiersin.orgbiomolther.org The NPY Y5 receptor is known to couple to G proteins that can influence the levels of intracellular second messengers. physiology.org By blocking the binding of NPY, CGP 71683 prevents the receptor from adopting its active conformation, thereby inhibiting the initiation of these G protein-mediated signaling cascades. nih.govfrontiersin.org
Downstream Signaling Cascade Involvement (e.g., PI3K/Akt, MAPK, cAMP, IP3)
The antagonism of the NPY Y5 receptor by CGP 71683 has been shown to affect several key downstream signaling pathways. NPY receptors, including the Y5 subtype, can modulate intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and d-myo-inositol 1,4,5-trisphosphate (IP3). physiology.org Research has indicated that NPY Y5 receptor activation can promote cell growth by inhibiting cAMP and activating the extracellular signal-regulated kinase (ERK) signaling pathway, which is a part of the mitogen-activated protein kinase (MAPK) cascade. aacrjournals.org In a human breast cancer cell line, the effects of NPY on ERK phosphorylation were blocked by CGP 71683. aacrjournals.org
The PI3K/Akt and MAPK pathways are crucial regulators of various cellular processes, including proliferation, survival, and metabolism. mdpi.comuzh.chmdpi.com The ability of CGP 71683 to interfere with NPY's influence on these pathways underscores its role as a tool for investigating the complex signaling networks governed by the NPY Y5 receptor. aacrjournals.orgwindows.net
Compound Binding Affinity Data
Data sourced from Tocris Bioscience and supporting research.
NPY-Induced Calcium Transient Inhibition
Data from studies on NPY-induced intracellular calcium transients. jci.org
Preclinical Efficacy and Biological Investigations of Cgp 71683 Hydrochloride
Research in Energy Homeostasis and Feeding Behavior
Studies in animal models have demonstrated that the NPY Y5 receptor is a key mediator of feeding behavior and energy homeostasis. nih.gov The use of antagonists like CGP 71683 has been crucial in exploring the specific functions of this receptor.
CGP 71683 has been shown to consistently reduce food intake across a variety of rodent models. In lean, satiated rats, the compound significantly antagonized the increase in food intake that is typically induced by intracerebroventricular (ICV) injection of Neuropeptide Y (NPY). biocrick.comjci.orgcaymanchem.com The compound also dose-dependently inhibits feeding in models of energy deprivation, such as in rats fasted for 24 hours and in streptozotocin-induced diabetic rats. biocrick.comjci.org
Further research in free-feeding lean rats showed that CGP 71683 dose-dependently decreased food intake during the nocturnal phase without inducing taste aversion or altering the normal pattern of eating. biocrick.comjci.orgnih.gov In obese Zucker (fa/fa) rats, ICV administration of CGP 71683 blocked the increase in food intake stimulated by NPY. nih.gov The anorectic effects of the compound are believed to be specific to its intended target, as it shows high selectivity for the Y5 receptor subtype over Y1, Y2, and Y4 receptors. biocrick.com However, some research suggests the anorectic effects might involve mechanisms other than Y5 receptor blockade, noting the compound's affinity for muscarinic and serotonin (B10506) uptake sites. ispub.comnih.gov
| Animal Model | Condition | Effect of CGP 71683 | Reference |
|---|---|---|---|
| Lean Rats | Satiated, NPY-induced feeding | Significantly inhibited NPY-induced food intake. | biocrick.comjci.orgcaymanchem.com |
| Lean Rats | 24-hour fasted | Dose-dependently inhibited food intake. | biocrick.com |
| Diabetic Rats | Streptozotocin-induced | Dose-dependently inhibited food intake. | biocrick.com |
| Lean Rats | Free-feeding, nocturnal | Dose-dependently decreased food intake. | biocrick.comnih.gov |
| Obese Zucker (fa/fa) Rats | NPY-induced feeding | Blocked the increase in food intake. | nih.gov |
Chronic administration of CGP 71683 has demonstrated significant effects on body weight. In studies involving free-feeding lean rats over a 28-day period, the compound initially caused a dose-dependent inhibition of food intake, with the most substantial reduction occurring in the first few days. biocrick.com This initial period of reduced food intake was accompanied by a significant reduction in body weight gain compared to control animals. ispub.comjci.org
A noteworthy finding from these chronic studies is that while the inhibitory effect on food intake tended to diminish over time, with consumption levels returning towards those of the control group, the reduction in body weight was maintained throughout the experimental period. biocrick.comjci.org This suggests that the initial impact on energy balance leads to a sustained lower body weight, even as compensatory mechanisms may begin to restore appetite. biocrick.com
| Study Duration | Animal Model | Key Findings on Body Weight | Reference |
|---|---|---|---|
| Chronic Dosing | Lean Rats | Reduced body weight gain over the first few days of treatment. | ispub.com |
| 28 Days | Free-feeding Lean Rats | Despite food intake returning to control levels, body weight remained significantly reduced for the duration of the study. | biocrick.comjci.org |
Beyond its effects on total body weight, CGP 71683 has been shown to specifically impact adipose tissue. In long-term studies, despite the eventual normalization of food intake, animals treated with the compound exhibited a significantly reduced peripheral fat mass. biocrick.com Specifically, research has identified significant falls in the weight of perirenal and epididymal fat pads in drug-treated animals compared to pair-fed controls, even when total body weight loss was identical between the groups. jci.org This indicates that the compound may influence fat metabolism or storage through mechanisms that are at least partially independent of its effect on food consumption. jci.org
Effects on Body Weight Regulation in Animal Studies
Metabolic and Endocrine System Research
The influence of CGP 71683 extends to key metabolic and endocrine pathways, including lipid metabolism and the regulation of thyroid hormones.
The effect of CGP 71683 on plasma triglycerides has yielded varied results depending on the animal model and experimental conditions. In one study using lean rats, chronic treatment with CGP 71683 produced a significant decrease in plasma triglycerides, a result that was identical to the reduction seen in pair-fed animals, suggesting the effect was linked to reduced caloric intake. jci.org Conversely, another study involving Western-type diet-fed LDLr-/- mice reported that acute injection with a Y5 antagonist resulted in a transient increase in plasma triglyceride levels. universiteitleiden.nl These differing outcomes highlight the complexity of NPY receptor signaling in lipid metabolism, which may be influenced by factors such as diet, genetic background, and the specific physiological state of the animal model.
The hypothalamic-pituitary-thyroid (HPT) axis is a critical neuroendocrine system for regulating metabolism. nih.govwikipedia.org Research indicates that NPY, via the Y5 receptor, plays a significant role in this system. Studies in adult rats have shown that central activation of NPY-Y5 receptors is a major factor in the suppression of the pituitary-thyroid axis that occurs during fasting. medchemexpress.com By blocking these receptors, CGP 71683 is implicated as a tool that can influence the HPT axis, potentially preventing or reversing the fasting-induced suppression of hormones regulated by this pathway. medchemexpress.cominvivochem.cnglpbio.cn
Investigations in Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a condition characterized by the accumulation of fat in the liver, accompanied by at least one cardiometabolic risk factor. ifm.orgecrjournal.com This disease represents a spectrum of liver pathologies that can progress to more severe conditions such as metabolic dysfunction-associated steatohepatitis (MASH), cirrhosis, and even hepatocellular carcinoma. ifm.orgnih.gov Given its close association with systemic metabolic diseases like obesity and type 2 diabetes, research into therapeutic interventions is critical. ifm.orgjomes.org
The compound CGP 71683 hydrochloride has been investigated for its potential role in addressing MASLD. As a selective antagonist of the neuropeptide Y (NPY) Y5 receptor, CGP 71683 has been shown to reduce food intake and body weight in animal models. researchgate.nettocris.com This is significant because lifestyle modifications, including diet and exercise, are the cornerstones of MASLD management. ifm.orgecrjournal.com The mechanism by which CGP 71683 may influence MASLD is likely linked to its effects on food intake, which in turn affects hepatic food metabolism. researchgate.net
Recent research has highlighted the connection between the gut microbiome and MASLD/MASH. ifm.orgnih.gov Dysbiosis, or an imbalance in the gut microbiota, can lead to increased gut permeability and the translocation of bacterial products to the liver, exacerbating inflammation and fibrosis. nih.gov While direct studies on CGP 71683 hydrochloride and the gut microbiome in the context of MASLD are not yet prevalent, the compound's influence on food intake could indirectly modulate the gut microbiota composition and its metabolites, which are known to play a role in liver health. nih.gov
Neurobiological and Central Nervous System Applications
Role in Memory Lability and Stability
The processes of memory formation and storage are dynamic, involving the transition of memories from a labile (unstable) to a stable state. brainvitge.orgrockefeller.edunih.gov Memory reactivation, the process of bringing a stored memory back to a conscious state, can render it temporarily labile and susceptible to modification or disruption. brainvitge.orgnih.govnih.gov This period of lability is followed by a process of reconsolidation, where the memory is restabilized. brainvitge.orgnih.gov
Recent studies have implicated neuropeptide Y (NPY) and its receptors in the regulation of memory lability and stability. biorxiv.org Specifically, the NPY Y5 receptor has been identified as a key player in these processes. Research using the NPY Y5 receptor antagonist, CGP 71683 hydrochloride, has shed light on its role. biorxiv.org In studies investigating fear memory and its extinction, the application of CGP 71683 hydrochloride has been shown to influence the dynamic balance between memory lability and stability. biorxiv.org These findings suggest that the NPY system, through the Y5 receptor, is crucial for the fluid organization of memory engrams, which are the neural substrates of memory. biorxiv.org
The involvement of NPY in memory processes is further supported by findings that show NPY-expressing interneurons are selectively activated during extinction learning. biorxiv.org By blocking the NPY Y5 receptor with CGP 71683 hydrochloride, researchers can probe the molecular mechanisms that govern how specific interneurons are recruited to modulate memory engrams. biorxiv.org
Neuroprotective Effects in Glaucoma Models
Glaucoma is a progressive optic neuropathy that leads to the degeneration of retinal ganglion cells (RGCs) and their axons, resulting in irreversible blindness. nih.goveyewiki.org A primary risk factor for glaucoma is elevated intraocular pressure (IOP). nih.gov Neuroprotection, which aims to prevent or delay neuronal cell death independent of IOP reduction, is a key therapeutic strategy under investigation. nih.goveyewiki.orgdovepress.com
Neuropeptide Y (NPY) has demonstrated neuroprotective properties in various models of neurodegenerative diseases. nih.gov In the context of glaucoma, studies have shown that NPY can preserve the structural and functional integrity of the inner retina in the face of elevated IOP. nih.gov The neuroprotective effects of NPY are mediated through its various receptors, including the Y1, Y2, Y4, and Y5 receptors. nih.gov
The compound CGP 71683 hydrochloride, as a selective NPY Y5 receptor antagonist, has been utilized to dissect the specific role of this receptor in NPY-mediated neuroprotection. nih.gov In a mouse model of glaucoma, the application of CGP 71683 was shown to antagonize the protective effects of NPY. nih.gov Specifically, it was observed that NPY treatment led to the activation of the PI3K/Akt signaling pathway, a crucial pathway for cell survival. nih.gov The presence of CGP 71683 hydrochloride, along with other NPY receptor antagonists, resulted in a decreased level of Akt phosphorylation, indicating an inhibition of this protective pathway. nih.gov These findings underscore the involvement of the NPY Y5 receptor in the neuroprotective mechanisms of NPY in glaucoma. nih.gov
Table 1: Investigated Neuroprotective Agents in Glaucoma Models
| Agent | Mechanism of Action | Investigated Model | Reference |
|---|---|---|---|
| Neuropeptide Y (NPY) | Activation of NPY receptors, PI3K/Akt and MAPK signaling pathways | Mouse model of elevated intraocular pressure | nih.gov |
| Brimonidine | Alpha-2 adrenergic agonist, activation of neurotrophic factor signaling | Animal models of optic nerve injury and ocular hypertension | eyewiki.org |
| Memantine | NMDA receptor inhibitor | Chronic ocular hypertensive animal models | dovepress.com |
| Ginkgo Biloba Extract | Antioxidant and potential improvement of ocular blood flow | Rat model of chronic glaucoma and normal tension glaucoma patients | eyewiki.orgdovepress.com |
Anticonvulsant Potential in Epilepsy Research
Epilepsy is a neurological disorder characterized by recurrent seizures. frontiersin.org While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients are resistant to current treatments, highlighting the need for novel therapeutic approaches. researchgate.netfrontiersin.org Neuropeptides and neurotrophic factors are believed to play a role in epileptogenesis, the process by which a normal brain develops epilepsy. nih.gov
Neuropeptide Y (NPY) is considered an endogenous anticonvulsant, exerting its effects primarily through the Y2 and Y5 receptors. researchgate.net Overexpression of NPY in the brain has been shown to suppress seizures in animal models of epilepsy, suggesting that NPY-based therapies could be a promising avenue for treatment. researchgate.net
The NPY Y5 receptor antagonist, CGP 71683A (a form of CGP 71683 hydrochloride), has been studied in the context of epilepsy. researchgate.net While initially developed as a selective Y5 antagonist for reducing food intake, its potential role in seizure modulation is of interest due to the anticonvulsant properties of NPY mediated through the Y5 receptor. researchgate.net Research using models such as pentylenetetrazol (PTZ)-induced seizures helps to evaluate the anticonvulsant efficacy of new compounds. frontiersin.orgnih.gov Studies investigating the effects of various AEDs on neuropeptide levels, including NPY, in PTZ-kindled rats have shown that these drugs can alter the expression of neuropeptides in the hippocampus, a key brain region in epilepsy. nih.gov
Table 2: Anticonvulsant Screening Models
| Model | Description | Purpose | Reference |
|---|---|---|---|
| Maximal Electroshock (MES) | Electrical induction of seizures. | Predicts efficacy against generalized tonic-clonic seizures. | frontiersin.orgmdpi.com |
| Subcutaneous Pentylenetetrazole (scPTZ) | Chemical induction of seizures with PTZ. | Predicts efficacy against generalized spike-wave (absence) seizures. | frontiersin.orgmdpi.com |
| 3-Mercaptopropionic acid-induced seizures | Chemical induction of seizures. | Investigates GABAergic mechanisms. | frontiersin.org |
Oncological Research Applications
Effects on Breast Cancer Cell Proliferation and Migration
Breast cancer is a leading cause of cancer-related mortality in women worldwide. mdpi.com A key focus of breast cancer research is to identify novel therapeutic targets that can inhibit tumor growth and metastasis. mdpi.comdovepress.com Cell proliferation, migration, and invasion are critical processes in cancer progression. dovepress.comarchivesofmedicalscience.com
While direct studies on the effects of CGP 71683 hydrochloride on breast cancer cell proliferation and migration are limited, research into the role of neuropeptide Y (NPY) and its receptors in cancer provides a relevant context. NPY has been shown to have complex and sometimes contradictory roles in cancer, with its effects being dependent on the specific cancer type and the context of the tumor microenvironment. otago.ac.nz For instance, NPY has been found to inhibit the growth and invasion of cholangiocarcinoma cells. tocris.com
In the context of breast cancer, various signaling pathways are implicated in cell proliferation and migration, including the Wnt/β-catenin and PI3K/AKT/mTOR pathways. mdpi.comdovepress.com Studies on other compounds have shown that targeting these pathways can suppress breast cancer cell growth and metastasis. mdpi.commdpi.com For example, harmine (B1663883) hydrochloride has been shown to induce G2/M cell cycle arrest in breast cancer cells by regulating the MAPKs and AKT/FOXO3a signaling pathways. mdpi.com
Given that CGP 71683 hydrochloride is a potent and selective antagonist of the NPY Y5 receptor, its potential application in oncological research would be to investigate the specific role of this receptor in NPY-mediated effects on breast cancer cells. tocris.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| CGP 71683 hydrochloride |
| Neuropeptide Y (NPY) |
| Brimonidine |
| Memantine |
| Coenzyme Q10 |
| Pentylenetetrazole (PTZ) |
| 3-Mercaptopropionic acid |
| Bicuculline |
| Harmine hydrochloride |
| Akt |
| PI3K |
| MAPK |
| Wnt/β-catenin |
| mTOR |
| FOXO3a |
| Ginkgo Biloba Extract |
| Homotaurine |
| L-Carnosine |
| Aminoguanidine |
| SC-51 |
| Minocycline |
| MK801 |
| Timolol |
| Galanin |
| BDNF |
| NGF |
| Midazolam |
| Levetiracetam |
| Sodium valproate |
| Lamotrigine |
| Anisomycin |
| Pemafibrate |
| Metformin |
| Obeticholic acid |
| Silymarin |
| Lupeol |
| Methaqualone |
| Phenytoin |
| Diazepam |
| Carbamazepine |
| Flumazenil |
| 4-hydroxytamoxifen |
Investigations in Cholangiocarcinoma Cell Growth and Invasion
Cholangiocarcinoma, a cancer originating in the bile ducts, is known for its aggressive nature and resistance to conventional therapies. nih.gov Research has explored the role of neuropeptide Y (NPY) and its receptors in the progression of this disease. nih.gov Studies have shown that while NPY expression is elevated in cholangiocarcinoma, it paradoxically has an anti-proliferative effect on the cancer cells. nih.gov
To investigate the mechanisms behind NPY's effects, researchers have utilized CGP 71683 hydrochloride, a selective antagonist of the NPY Y5 receptor. nih.gov In in vitro studies involving cholangiocarcinoma cell lines, blocking NPY activity with a neutralizing antibody led to an increase in cell proliferation. nih.gov Conversely, the administration of exogenous NPY resulted in decreased proliferation and invasion of cholangiocarcinoma cells. nih.gov
The use of CGP 71683 hydrochloride helps to dissect the specific receptor subtype involved in these processes. By selectively blocking the Y5 receptor, researchers can determine its contribution to the NPY-mediated effects on cholangiocarcinoma cell behavior. nih.gov One study demonstrated that while NPY itself inhibits cholangiocarcinoma cell growth and invasion, the specific role of the Y5 receptor in this process required further elucidation. nih.gov The study highlighted the complexity of NPY signaling in this cancer, suggesting that modulation of NPY secretion could be a potential avenue for management. nih.gov
Another area of investigation in cholangiocarcinoma involves the TGR5 receptor, a G protein-coupled receptor activated by bile acids. nih.govnih.gov TGR5 activation can have opposing effects on cholangiocyte proliferation depending on the presence or absence of primary cilia, cellular organelles involved in signaling. nih.gov In nonciliated cholangiocytes, TGR5 agonists increase cAMP levels and promote proliferation, a characteristic that might contribute to the growth of certain liver diseases, potentially including cholangiocarcinoma. nih.govnih.gov While CGP 71683 hydrochloride does not directly target TGR5, understanding the interplay of various signaling pathways, including those involving NPY and bile acid receptors, is crucial for a comprehensive picture of cholangiocarcinoma biology. nih.govnih.gov
Table 1: Investigational Compounds in Cholangiocarcinoma Research
| Compound | Target/Mechanism of Action | Investigated Effect in Cholangiocarcinoma |
|---|---|---|
| CGP 71683 hydrochloride | Selective NPY Y5 receptor antagonist | Used to investigate the role of the Y5 receptor in NPY-mediated effects on cell growth and invasion nih.gov |
| Neuropeptide Y (NPY) | Endogenous peptide nih.gov | Inhibits cholangiocarcinoma cell growth and invasion nih.gov |
| Anti-NPY antibody | Neutralizes NPY nih.gov | Increases cholangiocarcinoma cell proliferation nih.gov |
| TGR5 agonists | Activate TGR5 receptor nih.govnih.gov | Can promote proliferation in nonciliated cholangiocytes nih.gov |
Research in Ewing Sarcoma
Ewing Sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults. nih.govmdpi.com Research into novel therapeutic strategies is ongoing, with a focus on understanding the molecular drivers of the disease. nih.govmdpi.com One area of interest is the role of the neuropeptide Y (NPY) system in Ewing Sarcoma progression.
Studies have indicated that the NPY system can have dual effects on Ewing Sarcoma growth, with hypoxia (low oxygen levels) being a key determinant of the response. Under normal oxygen conditions, NPY can inhibit tumor growth; however, in a hypoxic environment, it can switch to promoting growth.
CGP 71683 hydrochloride, as a selective NPY Y5 receptor antagonist, has been utilized as a research tool to dissect the specific contributions of the Y5 receptor to these effects. By blocking the Y5 receptor, researchers can investigate whether the growth-promoting effects of NPY under hypoxia are mediated through this particular receptor subtype. This line of inquiry is crucial for determining if targeting the NPY Y5 receptor could be a viable therapeutic strategy for Ewing Sarcoma.
Another molecule of interest in bone cancers, including Ewing's sarcoma, is the Farnesoid X receptor (FXR). nih.gov While research on FXR in Ewing's sarcoma is still emerging, studies in other bone cancers like osteosarcoma have shown that FXR activation can suppress cell proliferation. nih.gov The interplay between signaling pathways like NPY and FXR in the context of Ewing Sarcoma remains an area for future investigation.
Table 2: Investigational Tools in Ewing Sarcoma Research
| Compound/Tool | Target/Mechanism of Action | Relevance to Ewing Sarcoma Research |
|---|---|---|
| CGP 71683 hydrochloride | Selective NPY Y5 receptor antagonist | Used to study the role of the Y5 receptor in the context of NPY's dual effects on tumor growth |
| Hypoxia | Low oxygen condition | Can shift NPY's effect from growth-inhibitory to growth-promoting |
| FXR agonists (e.g., GW4064) | Activate the Farnesoid X receptor nih.gov | Investigated for anti-proliferative effects in other bone cancers nih.gov |
Studies in Oral Potentially Malignant Disorders
Oral potentially malignant disorders (OPMDs) are a group of conditions affecting the oral mucosa that have an increased risk of transforming into oral cancer. mdpi.comd-nb.infonih.govnih.gov Oral leukoplakia is one of the most common OPMDs, appearing as white patches in the mouth. d-nb.infoppm.edu.plwalshmedicalmedia.com The primary goal in managing OPMDs is to prevent their progression to cancer. mdpi.com
Research in this area has explored various molecular pathways that could serve as targets for chemoprevention. mdpi.comnih.gov While specific studies directly investigating CGP 71683 hydrochloride in OPMDs were not identified in the provided search results, the broader context of signaling pathways in oral carcinogenesis is relevant.
Gene expression profiling of oral preneoplastic lesions has been conducted to identify biomarkers that can predict the risk of developing oral cancer. nih.gov This research has highlighted pathways related to the proteasome, MYC, and ribosomes as being significantly associated with cancer risk. nih.gov Understanding the molecular landscape of OPMDs is crucial for identifying novel therapeutic and preventive targets. mdpi.comnih.gov
The management of OPMDs involves monitoring and, in some cases, treatment with various agents, although the effectiveness of current treatments in preventing malignant transformation is still under investigation. d-nb.info The search for more effective and targeted therapies continues, and as our understanding of the molecular drivers of OPMDs grows, new avenues for research, potentially involving signaling molecules like NPY and its receptors, may emerge.
Structure Activity Relationship Sar and Chemical Development
Discovery and Lead Optimization Strategies for CGP 71683 Hydrochloride
The discovery of CGP 71683A, the active component of CGP 71683 hydrochloride, was the result of a concerted effort employing both combinatorial chemistry and traditional medicinal chemistry approaches. ispub.com The process began with a lead compound that exhibited weak affinity for both the neuropeptide Y1 and Y5 receptors. ispub.com Through systematic optimization, potent analogs were identified, ultimately leading to the discovery of CGP 71683A. ispub.com This compound demonstrated high affinity for both rat and human NPY Y5 receptors, with IC50 values of 1.4 nM and 2.9 nM, respectively. ispub.com In contrast, its affinity for human NPY Y1, Y2, and Y4 receptors was significantly lower, with IC50 values greater than 1000 nM, highlighting its remarkable selectivity. ispub.comtocris.comrndsystems.com
Identification of Key Pharmacophore Elements
Structure-activity relationship studies have been instrumental in elucidating the key pharmacophore elements of CGP 71683A. ispub.com These studies suggest that the crucial features for its potent and selective antagonism of the Y5 receptor include the hydrogen bond donor-acceptor properties of the aminoquinazoline ring and a hydrogen bond-accepting sulfonamide group. ispub.com These two elements are separated by a hydrophobic spacer, the bis-(aminomethyl)cyclohexyl linker, which ensures an appropriate distance between them. ispub.com The interaction of these elements with the receptor is believed to be fundamental to its high-affinity binding.
Development of CGP 71683 Hydrochloride Analogs and Derivatives
Following the discovery of CGP 71683A, extensive research has been dedicated to developing analogs and derivatives with the aim of further refining its pharmacological properties.
A significant focus in the development of CGP 71683A analogs has been the improvement of their pharmacokinetic profiles. While CGP 71683A served as an excellent pharmacological tool for in vitro studies, like many non-peptidic ligands of its time, it faced challenges with oral bioavailability and central nervous system penetration. uni-regensburg.de This has spurred the development of numerous high-affinity Y5 receptor antagonists with enhanced pharmacokinetic properties. uni-regensburg.de For instance, the development of an aryl pyrazole (B372694) derivative as a lead structure aimed to create compounds with improved oral efficacy. scirp.org Although a subsequent analog with high affinity was developed, it did not proceed to clinical studies due to insufficient effectiveness after oral administration in rats. scirp.org
The exploration of structurally diverse classes of Y5 antagonists has been a key strategy to better understand the role of the Y5 receptor and to identify novel therapeutic agents. ispub.com This has led to the development of various compound classes, including:
α-aralkylaminotetralin sulfonamides ispub.com
Benzoxazinone derivatives ispub.com
Diarylimidazole series ispub.com
Diaminopyridine derivatives ispub.com
Indanyl derivatives ispub.com
Pyrrolo pyrimidine (B1678525) derivatives ispub.com
Heterocyclic benzimidazole (B57391) derivatives ispub.com
Aryl pyrazole derivatives scirp.org
6-oxo-5,6-dihydrophenanthridin-9-yl derivatives ispub.com
Fused tetrahydro-5H-benzo annulene to thiazole (B1198619) ring derivatives ispub.com
This diversification of chemical scaffolds demonstrates a broad effort to identify Y5 antagonists with optimal properties. ispub.com
Methodological Approaches in Research with Cgp 71683 Hydrochloride
In Vitro Assay Systems
In vitro methods provide a controlled environment to dissect the molecular interactions and cellular responses involving CGP 71683 hydrochloride at the receptor level.
Radioligand binding assays are a cornerstone in the pharmacological characterization of CGP 71683 hydrochloride, enabling the determination of its affinity and selectivity for various NPY receptor subtypes. caymanchem.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. The ability of CGP 71683 hydrochloride to displace the radioligand from the receptor is measured, providing a quantitative assessment of its binding affinity, often expressed as an IC50 or Ki value. giffordbioscience.comrevvity.com
The general procedure for these assays involves incubating cell membranes or tissues expressing the target receptor with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled competitor compound, such as CGP 71683 hydrochloride. giffordbioscience.com Following incubation, the bound and free radioligand are separated, commonly by vacuum filtration through glass fiber filters. giffordbioscience.com The radioactivity retained on the filters, representing the bound ligand, is then quantified using a scintillation counter. giffordbioscience.com Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. uni-regensburg.de
Research has consistently demonstrated the high affinity and selectivity of CGP 71683 hydrochloride for the NPY Y5 receptor. In studies using cloned rat NPY receptors, CGP 71683 hydrochloride displayed a potent IC50 value of 1.4 nM for the Y5 receptor. caymanchem.com Its selectivity is highlighted by significantly higher IC50 values for other NPY receptor subtypes: 2765 nM for Y1, 7187 nM for Y2, and 5637 nM for Y4 receptors. This demonstrates a selectivity of over 1000-fold for the Y5 receptor compared to the other subtypes.
| Receptor Subtype | IC50 (nM) | Selectivity Fold (vs. Y5) |
| NPY Y5 | 1.4 | - |
| NPY Y1 | 2765 | >1900 |
| NPY Y2 | 7187 | >5100 |
| NPY Y4 | 5637 | >4000 |
| Data derived from studies on cloned rat NPY receptors. |
Cell-based functional assays are instrumental in determining whether CGP 71683 hydrochloride acts as an antagonist, agonist, or inverse agonist at the NPY Y5 receptor. benthamopenarchives.com These assays measure the cellular response following receptor activation or blockade. accelevirdx.comnih.gov
One common functional assay measures changes in intracellular calcium concentration ([Ca2+]i). benthamopenarchives.comnih.gov NPY receptors, being G protein-coupled receptors (GPCRs), can modulate intracellular signaling pathways that lead to the mobilization of calcium from intracellular stores. nih.gov In these assays, cells expressing the NPY Y5 receptor are loaded with a calcium-sensitive fluorescent dye. benthamopenarchives.com Upon stimulation with an NPY Y5 receptor agonist, an increase in intracellular calcium is observed as a change in fluorescence. The ability of CGP 71683 hydrochloride to inhibit this agonist-induced calcium mobilization confirms its antagonist activity.
Proliferation assays are another type of functional assay used to assess the impact of CGP 71683 hydrochloride on cell growth. For instance, studies have shown that NPY can promote the growth of certain cancer cell lines. caymanchem.com Research has demonstrated that CGP 71683 hydrochloride can inhibit NPY-induced increases in the growth of BT-549 human breast cancer cells and the migration of MDA-MB-231 cells at a concentration of 0.25 μM. caymanchem.com
Western blot analysis is a powerful technique used to investigate the downstream signaling pathways affected by CGP 71683 hydrochloride. research-solution.comfujifilm.comabcam.com This method allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms. fujifilm.com
In the context of CGP 71683 hydrochloride research, Western blotting has been used to examine its effect on the phosphorylation of key signaling proteins. oup.comdeakin.edu.au For example, NPY receptor activation can trigger signaling cascades involving mitogen-activated protein kinases (MAPK) and the PI3K/Akt pathway. oup.com By treating cells with an NPY agonist in the presence or absence of CGP 71683 hydrochloride, researchers can use Western blotting to determine if the antagonist blocks the agonist-induced phosphorylation of proteins like Akt. oup.comdeakin.edu.au This provides molecular evidence of the antagonist's ability to block receptor-mediated signaling. The general workflow involves separating proteins from cell lysates by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the total and phosphorylated forms of the protein of interest. abcam.com
High-throughput screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for their ability to interact with a specific biological target. evotec.comnih.gov While CGP 71683 hydrochloride is itself a known compound, HTS methodologies are relevant in the broader context of identifying novel NPY Y5 receptor ligands. evotec.comotago.ac.nz HTS assays are typically automated and miniaturized to increase efficiency and reduce costs. nih.gov
For the identification of compounds like CGP 71683 hydrochloride, a high-throughput radioligand binding assay could be employed. In such a screen, a large library of compounds would be tested for their ability to displace a radiolabeled ligand from the NPY Y5 receptor. evotec.com Compounds that show significant displacement are then selected as "hits" for further characterization in secondary assays, such as cell-based functional assays, to confirm their antagonist activity and determine their potency and selectivity. evotec.com The development of automated and reliable HTS assays is crucial for the discovery of new and improved therapeutic agents targeting the NPY Y5 receptor. nih.gov
Western Blot Analysis for Protein Phosphorylation
In Vivo Experimental Models
In vivo studies using animal models are essential for understanding the physiological effects of CGP 71683 hydrochloride in a whole-organism context. nih.govnih.gov
A variety of rodent models have been utilized to investigate the therapeutic potential of CGP 71683 hydrochloride in different physiological and pathological states. caymanchem.comgiffordbioscience.comrevvity.comuni-regensburg.dedeakin.edu.auevotec.comrndsystems.comcellapplications.comgenscript.comnih.gov
Intracerebroventricular Administration Studies
Intracerebroventricular (i.c.v.) administration is a key technique used in neuroscience research to deliver substances directly into the cerebrospinal fluid within the brain's ventricular system, bypassing the blood-brain barrier. This method ensures that a compound acts centrally, allowing researchers to delineate its effects within the central nervous system.
In studies involving CGP 71683 hydrochloride, i.c.v. administration has been employed primarily in two ways. First, it is used as a method to introduce neuropeptide Y (NPY) into the brain of animal models, such as lean satiated rats. Researchers then administer CGP 71683 hydrochloride through a peripheral route, like intraperitoneal injection, to determine if it can antagonize the centrally-induced effects of NPY, such as increased food intake. researchgate.net This experimental design is crucial for demonstrating that a peripherally administered antagonist can effectively cross the blood-brain barrier and engage its central target.
Second, CGP 71683 hydrochloride itself has been administered via i.c.v. infusion. In one such study, a combination of CGP 71683 (a Y5 receptor antagonist) and BIBP3226 (a Y1 receptor antagonist) was infused i.c.v. into mice. This was done to block the primary NPY receptors before stimulating AgRP neurons, which release NPY. The subsequent measurement of downstream signaling molecules confirmed that NPY is the main mediator of signals from these neurons.
Intraperitoneal Administration Studies
Intraperitoneal (i.p.) injection is a common method for administering substances to laboratory animals, where the compound is injected into the body's peritoneal cavity. This route allows for rapid absorption into the bloodstream. CGP 71683 hydrochloride has been extensively studied using i.p. administration to investigate its systemic effects, particularly concerning metabolism and feeding behavior.
Research has shown that i.p. administration of CGP 71683 hydrochloride potently inhibits NPY-induced food intake in various rat models, including those that are 24-hour fasted or diabetic. researchgate.net In free-feeding lean rats, i.p. injections during the dark phase, when rodents are most active and feed, led to a dose-dependent inhibition of food intake without causing taste aversion or altering the normal patterns of eating. researchgate.net
Chronic administration studies have also utilized this method. In one experiment, lean rats received daily i.p. injections of CGP 71683 hydrochloride for 28 days. This regimen resulted in an initial dose-dependent inhibition of food intake, with the most significant reduction occurring on the third and fourth days. researchgate.net Although food intake eventually returned to control levels, the treatment led to a sustained reduction in body weight and peripheral fat mass, suggesting that chronic blockade of the NPY Y5 receptor can influence energy balance beyond just appetite suppression. researchgate.net
Behavioral and Physiological Readouts in Animal Studies
Animal studies investigating CGP 71683 hydrochloride have measured a range of behavioral and physiological outcomes to characterize its effects. The most prominent of these is the assessment of food intake and its impact on energy balance.
Behavioral readouts consistently focus on feeding. Studies have measured cumulative food intake over various periods (e.g., 24 hours) following administration of the compound. researchgate.net These experiments have been conducted in different animal states, including satiated, fasted, and diabetic models, to understand the compound's efficacy under various metabolic conditions. researchgate.net Importantly, research has also examined the microstructure of feeding patterns to ensure the compound reduces intake without disrupting normal behavior or inducing aversion, which could confound the results. researchgate.net
Physiological readouts provide a deeper understanding of the compound's metabolic consequences. Key measurements include:
Body Weight: Chronic administration studies track changes in body weight over several weeks to assess long-term efficacy. researchgate.net
Peripheral Fat Mass: The weight of specific fat pads is often measured post-mortem to determine the effect on adiposity. researchgate.net
Plasma Metabolites: In some studies, blood samples are analyzed to measure levels of metabolites like triglycerides, providing insight into the compound's influence on lipid metabolism.
Table 1: Summary of Behavioral and Physiological Findings for CGP 71683 Hydrochloride
| Animal Model | Administration Route | Key Behavioral/Physiological Finding | Citation |
|---|---|---|---|
| Lean Satiated Rats (with i.c.v. NPY) | Intraperitoneal | Significantly antagonized the increase in food intake induced by central NPY. | researchgate.net |
| 24-h Fasted Lean Rats | Intraperitoneal | Dose-dependently inhibited food intake. | researchgate.net |
| Streptozotocin Diabetic Rats | Intraperitoneal | Dose-dependently inhibited food intake. | researchgate.net |
| Free-feeding Lean Rats (Chronic 28-day) | Intraperitoneal | Initially inhibited food intake; resulted in significantly reduced body weight and peripheral fat mass despite food intake returning to normal. | researchgate.net |
Advanced Research Techniques
Fiber Photometry for Neurotransmitter Release Monitoring
Fiber photometry is a state-of-the-art in vivo imaging technique that allows researchers to monitor the activity of specific neuronal populations or the dynamics of neurotransmitter release in real-time in freely moving animals. This is achieved by expressing genetically encoded fluorescent sensors in target cells and measuring changes in fluorescence intensity through an implanted optical fiber.
This technique has been utilized to elucidate the role of the NPY system that CGP 71683 hydrochloride targets. In one study, researchers used fiber photometry to measure cAMP signaling dynamics—a downstream effect of NPY receptor activation—in specific neurons of the hypothalamus. To confirm that NPY was the primary neurotransmitter responsible for the observed signals, they pre-infused a combination of NPY receptor antagonists, including CGP 71683 (for the Y5 receptor) and BIBP3226 (for the Y1 receptor), via an intracerebroventricular cannula. This blockade significantly reduced the cAMP decrements that were evoked by stimulating upstream AgRP neurons, demonstrating that NPY, acting through these receptors, is the principal mediator of this signaling pathway.
Single-Cell Transcriptomic Analysis in Receptor Expression
Single-cell transcriptomics, including single-cell RNA sequencing (scRNA-seq), is a powerful technique that provides a detailed profile of gene expression within individual cells. This approach allows for the identification of distinct cell types within a heterogeneous tissue, such as the brain, and reveals the specific genes—including those for neurotransmitter receptors—that are expressed by each cell.
This methodology has been applied to understand the complex expression patterns of neuropeptide systems. Analysis of a large-scale single-cell transcriptomic dataset from the mouse neocortex has provided high-resolution insights into the expression of NPY receptors. nih.govelifesciences.org These analyses revealed that the gene for the NPY Y5 receptor (Npy5r), the molecular target of CGP 71683 hydrochloride, is expressed in specific neuronal cell types within the cortex. elifesciences.org By mapping the expression of Npy5r and the NPY peptide itself across different neurons, these studies help construct a detailed picture of potential peptidergic signaling networks. nih.govelifesciences.org Such data are invaluable for predicting which cells and circuits will be affected by a pharmacological agent like CGP 71683 hydrochloride and for understanding the potential functional consequences of blocking the Y5 receptor in different brain regions.
Drug Repurposing Screens
Drug repurposing, the process of identifying new therapeutic uses for existing or failed drugs, offers a strategy to accelerate the drug development timeline. researchgate.netgenedata.com This approach leverages the existing data on drug candidates, potentially reducing the time and cost associated with bringing a new therapy to market. researchgate.netgenedata.com High-throughput screening (HTS) of compound libraries composed of known drugs is a primary methodological approach for drug repurposing. genedata.commdpi.com The compound CGP 71683 hydrochloride has been included in several such libraries, including the Broad Institute's Drug Repurposing Hub and others, leading to its evaluation for new therapeutic activities. nih.govmdpi.commedchemexpress.com
Screening for Novel Anthelmintic Agents
In a notable study, researchers performed a high-throughput screen to identify new inhibitors of the Schistosoma mansoni T-AChE (SmTAChE), an essential enzyme for the parasite's neuromuscular function. nih.govmdpi.com This screen utilized the Broad Institute Drug Repurposing Hub, which contains 5,440 compounds, and the Diversity-Oriented Synthesis (DOS)-A library. nih.govmdpi.com
The primary screen was conducted with a compound concentration of 20 µM. nih.govmdpi.com Compounds that inhibited the recombinant SmTAChE (rSmTAChE) by 60% or more were considered hits. mdpi.com From the Drug Repurposing Hub, 116 compounds met this criterion, yielding a hit rate of 2.13%. nih.govmdpi.com
CGP 71683 hydrochloride emerged as a significant hit from this screen. nih.govmdpi.com Subsequent dose-response experiments confirmed its inhibitory activity. The compound demonstrated approximately 10-fold greater selectivity for the parasite's enzyme (SmTAChE) over the human ortholog (HsAChE). nih.govmdpi.com The study reported an IC₅₀ value of approximately 1 µM against S. mansoni schistosomula and ~2 µM against adult worms. nih.govmdpi.com
| Parameter | Details | Source |
|---|---|---|
| Screening Library | Broad Institute Drug Repurposing Hub | nih.govmdpi.com |
| Molecular Target | Recombinant Schistosoma mansoni T-AChE (rSmTAChE) | nih.govmdpi.com |
| Primary Screen Concentration | 20 µM | nih.govmdpi.com |
| Selectivity | ~10-fold greater for SmTAChE vs. HsAChE | nih.govmdpi.com |
| IC₅₀ (Schistosomula) | ~1 µM | nih.govmdpi.com |
| IC₅₀ (Adult Worms) | ~2 µM | nih.govmdpi.com |
Screening Against Trypanosomatid Parasites
In another drug discovery campaign, CGP 71683 hydrochloride was identified as part of a high-throughput screening effort to find new inhibitors of Trypanothione Synthetase (TryS), a critical enzyme in trypanosomatid parasites like Trypanosoma brucei, Leishmania infantum, and Trypanosoma cruzi. nih.gov A large library of 51,624 compounds was screened against T. brucei TryS (TbTryS). nih.gov
CGP 71683 hydrochloride was confirmed as a hit with inhibitory activity against the enzyme from multiple parasite species. nih.gov The research detailed its potency, providing specific IC₅₀ values for each of the tested orthologs. nih.gov
| Parameter | IC₅₀ (µM) | Source |
|---|---|---|
| TbTryS (Trypanosoma brucei) | 14.4 ± 8.2 | nih.gov |
| LiTryS (Leishmania infantum) | 34.7 ± 7.6 | nih.gov |
| TcTryS (Trypanosoma cruzi) | 13.9 ± 1.8 | nih.gov |
Screening for Oral Potentially Malignant Disorder Therapeutics
CGP 71683 hydrochloride was also included in a high-throughput drug-repurposing screen to identify compounds with potential therapeutic value for oral potentially malignant disorders (OPMD). kmu.edu.tw The study aimed to discover approved drugs that could induce cell death in DOK oral precancerous cells. While the main focus of the published research was on the compound Gentian Violet, the screening data listed CGP 71683 hydrochloride among the compounds evaluated. kmu.edu.tw
| Parameter | Value | Source |
|---|---|---|
| Cell Viability (Ratio to Control) | 0.94 | kmu.edu.tw |
| Standard Deviation | 0.13 | kmu.edu.tw |
Challenges and Future Research Directions
Re-evaluation of Selectivity in Complex Biological Systems
While CGP 71683 hydrochloride demonstrates exceptional selectivity for the Y5 receptor over Y1, Y2, and Y4 receptors in controlled in vitro assays, its behavior within the intricate environment of a living organism requires deeper investigation. biocrick.com Reports have emerged suggesting that CGP 71683A, the active form of the hydrochloride salt, exhibits high affinity for other receptors, including muscarinic receptors and the serotonin (B10506) uptake recognition site. nih.gov This off-target activity raises questions about the specificity of its observed effects in vivo. For instance, anorectic effects seen in animal models might not be solely attributable to Y5 receptor blockade. ispub.com Furthermore, research has indicated that the anorectic effects of CGP 71683A are identical in both wild-type and Y5 receptor-deficient mice, strongly suggesting non-specific actions. ispub.com
Future research must employ comprehensive pharmacological profiling in more complex biological systems to fully characterize the selectivity of CGP 71683 hydrochloride. This includes screening against a wider panel of receptors and transporters to identify potential off-target interactions that could influence experimental outcomes.
Addressing Redundancy of Neurochemical Systems in Energy Homeostasis
The regulation of energy balance is a highly complex and redundant process involving numerous neurochemical pathways. ispub.comresearchgate.net This redundancy poses a significant challenge to the therapeutic potential of targeting a single receptor subtype like Y5. The initial promise of Y5 receptor antagonists as anti-obesity agents has been tempered by the realization that blocking this single pathway may be insufficient to produce clinically meaningful and sustained weight loss. researchgate.netresearchgate.net The body can activate counter-regulatory mechanisms to restore appetite and energy balance when a single pathway is inhibited. biocrick.com This is supported by findings that chronic treatment with CGP 71683A led to a loss of its anorectic activity over time, although body weight remained lower. biocrick.comnih.gov
This highlights the need to move beyond a single-target approach and explore the interplay between different neurochemical systems. The NPY system itself involves multiple receptor subtypes (Y1, Y2, Y4, and Y5) that can have overlapping or opposing functions in energy regulation. oup.comoup.com
Development of More Specific and CNS-Penetrant Research Tools
The questions surrounding the selectivity of CGP 71683A underscore the critical need for the development of next-generation research tools. nih.govispub.com While CGP 71683 hydrochloride has been instrumental, progress in the field hinges on the availability of antagonists with even greater specificity for the Y5 receptor and minimal off-target effects. ispub.comdiabetesjournals.org
Furthermore, for studying the central effects of Y5 receptor blockade, adequate penetration of the central nervous system (CNS) is paramount. diabetesjournals.orgacs.org The development of orally bioavailable and CNS-penetrant Y5 receptor antagonists is a key objective. ispub.comacs.org Researchers have been actively working on novel chemical scaffolds, such as tetrasubstituted imidazolines, to identify compounds with improved pharmacokinetic properties and reduced off-target liabilities, like hERG channel binding. acs.orgacs.org The development of such tools will allow for a more precise dissection of the Y5 receptor's role in the brain. diabetesjournals.org
Investigation of Allosteric Modulation and Receptor Heterodimerization
The traditional focus on orthosteric antagonists, which bind to the same site as the endogenous ligand, may be limiting. The exploration of allosteric modulators, which bind to a different site on the receptor to modulate its function, offers a novel therapeutic avenue. oup.com Allosteric modulators can offer greater subtype selectivity and a more nuanced control of receptor signaling.
Additionally, the phenomenon of receptor heterodimerization, where two different receptor subtypes form a functional complex, is gaining recognition as a crucial aspect of G protein-coupled receptor signaling. nih.govresearchgate.net Studies have shown that NPY Y1 and Y5 receptors can co-express and form heterodimers, resulting in altered pharmacological properties and signaling outcomes. nih.govfrontiersin.orgnih.gov This interaction could explain some of the complex in vivo responses to NPY and its analogs. nih.gov Future research should investigate how CGP 71683 hydrochloride and other antagonists behave in the context of Y1/Y5 heterodimers and explore the therapeutic potential of targeting these receptor complexes.
Application of Computational Toxicology and Predictive Safety Assessments in Research
The early identification of potential toxicological issues is crucial in drug discovery and for the validation of research tools. nih.gov In silico methods, such as computational toxicology and quantitative structure-activity relationship (QSAR) modeling, can predict potential toxicities based on a compound's chemical structure. nih.govacs.org These predictive assessments can help in the design of safer and more specific molecules.
In the case of CGP 71683A, early and broad pharmacological profiling revealed its affinity for other receptors, which could have been predicted and addressed earlier in the development process with the aid of computational tools. nih.govnih.gov Integrating these predictive safety assessments into the research and development pipeline for new Y5 receptor antagonists will be essential to avoid misleading results and to develop compounds with a cleaner safety profile.
Exploration of Combination Therapies in Preclinical Models
Given the redundancy of the systems controlling energy homeostasis, a combination therapy approach may be more effective than monotherapy. ispub.comresearchgate.net Preclinical studies have already shown that combining a Y5 receptor antagonist like CGP 71683A with a Y1 receptor antagonist can produce anorectic effects at doses where either agent alone is ineffective. ispub.com This suggests a synergistic interaction between the Y1 and Y5 receptor pathways in the regulation of food intake.
Future preclinical research should systematically explore other potential combination therapies. This could involve pairing Y5 antagonists with agents that target other pathways involved in appetite and metabolism, such as the melanocortin or cannabinoid systems. oup.com Such studies will be crucial in identifying effective multi-target strategies for conditions like obesity.
Advanced Methodologies for Elucidating Mechanism-Based Effects
Distinguishing between on-target (mechanism-based) and off-target effects of a compound is a fundamental challenge in pharmacology. researchgate.net For CGP 71683 hydrochloride, the observation that its anorectic effects persist in Y5 receptor knockout mice is a clear indication of off-target actions. ispub.com
Q & A
Q. What is the primary pharmacological mechanism of CGP 71683 hydrochloride, and how is its selectivity for NPY Y5 receptors validated experimentally?
CGP 71683 hydrochloride is a non-peptide neuropeptide Y (NPY) Y5 receptor antagonist with a reported IC50 of 15 nM for Y5 receptor inhibition . Its selectivity is validated through competitive binding assays using radiolabeled ligands (e.g., [³H]-NPY) against other NPY receptor subtypes (Y1, Y2, Y4). Researchers should confirm receptor specificity via comparative studies with selective antagonists for other NPY receptors, such as BIIE 0246 (Y2 antagonist) or L-152,804 (Y5 antagonist) . Dose-response curves in isolated tissue preparations (e.g., cerebral cortex or hypothalamus slices) are critical to distinguishing Y5-mediated effects .
Q. What experimental considerations are critical for handling and solubilizing CGP 71683 hydrochloride in vivo?
CGP 71683 hydrochloride is typically dissolved in artificial cerebrospinal fluid (ACSF) with 30% DMSO at concentrations of 5 nmol/µl for intracerebroventricular (i.c.v.) administration . Due to its light sensitivity and instability at room temperature, storage at -20°C in aliquots is recommended . Researchers must validate solubility and stability under experimental conditions using HPLC or mass spectrometry to ensure compound integrity .
Q. How can researchers confirm the functional antagonism of CGP 71683 hydrochloride in appetite regulation studies?
Functional antagonism is demonstrated by blocking NPY-induced hyperphagia in rodent models. For example, i.c.v. infusion of 10 nmol/mouse CGP 71683 hydrochloride significantly reduces food intake in fasting-induced feeding assays. Control experiments should include vehicle-treated groups and co-administration with NPY agonists (e.g., NPY 1–36) to confirm competitive inhibition .
Advanced Research Questions
Q. What methodological challenges arise when interpreting contradictory data on CGP 71683 hydrochloride’s efficacy across different NPY Y5 receptor isoforms?
Species-specific differences in NPY Y5 receptor isoforms (e.g., human vs. rodent) may lead to conflicting results. Researchers should sequence receptor variants in their model systems and compare binding affinity using recombinant receptors expressed in HEK293 or CHO cells . For example, a 10-fold lower affinity for rodent Y5 receptors compared to human isoforms has been reported, necessitating dose adjustments in preclinical studies .
Q. How can researchers optimize experimental designs to distinguish Y5 receptor-mediated effects from off-target interactions in complex neural circuits?
Dual-antagonist approaches (e.g., combining CGP 71683 with Y1/Y2 antagonists) and conditional knockout models (Y5 receptor-deficient mice) are critical . Electrophysiological recordings in brain slices (e.g., lateral hypothalamus) can isolate Y5-specific modulation of neuronal activity by applying CGP 71683 hydrochloride (10 µM) and monitoring changes in action potential frequency post-NPY application .
Q. What strategies resolve discrepancies in pharmacokinetic data between in vitro and in vivo studies of CGP 71683 hydrochloride?
Discrepancies often stem from blood-brain barrier (BBB) penetration limitations. Researchers should quantify brain-to-plasma ratios via LC-MS/MS after systemic administration . If BBB penetration is low, direct i.c.v. or intrahypothalamic microinjection is preferred. Parallel in vitro assays (e.g., MDCK-MDR1 cells) can predict BBB permeability .
Q. How should researchers integrate CGP 71683 hydrochloride findings with broader NPY receptor signaling pathways?
Systems biology approaches, such as phosphoproteomics or RNA-seq, can map downstream Y5 receptor signaling cascades (e.g., cAMP/PKA inhibition, ERK activation) in the presence of CGP 71683 . Co-immunoprecipitation studies with Y5 receptor-associated proteins (e.g., β-arrestin) further elucidate mechanistic pathways .
Methodological Best Practices
- Compound Validation : Always confirm batch-specific activity via competitive binding assays and purity via NMR/HPLC .
- Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols and independent replication .
- Ethical Reporting : Disclose conflicts of interest and cite primary literature (e.g., PubChem, MedChemExpress SDS) while avoiding non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
